molecular formula C5H5NOS B1355430 1-Thiazol-5-yl-ethanone CAS No. 91516-28-8

1-Thiazol-5-yl-ethanone

Cat. No.: B1355430
CAS No.: 91516-28-8
M. Wt: 127.17 g/mol
InChI Key: DBNLYQBYTOYCGO-UHFFFAOYSA-N
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Description

1-Thiazol-5-yl-ethanone is a heterocyclic organic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is a derivative of thiazole, which is known for its significant role in various medicinal and industrial applications .

Biochemical Analysis

Biochemical Properties

1-Thiazol-5-yl-ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, this compound can inhibit certain enzymes, such as acetylcholinesterase, which is involved in neurotransmitter breakdown . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Moreover, this compound can alter gene expression profiles, leading to changes in the expression of key regulatory genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and enzymes, to exert its effects. For instance, the compound’s interaction with topoisomerase II results in the formation of DNA double-strand breaks, leading to cell cycle arrest and apoptosis . Additionally, this compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may interact with intracellular binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins to modulate gene expression .

Preparation Methods

1-Thiazol-5-yl-ethanone can be synthesized through several methods. One common synthetic route involves the cyclization and condensation of haloketones with thioamide . This method is widely used due to its efficiency and simplicity. Another approach involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide or Lawesson’s reagent . Industrial production methods often utilize these synthetic routes due to their scalability and cost-effectiveness.

Properties

IUPAC Name

1-(1,3-thiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4(7)5-2-6-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNLYQBYTOYCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554864
Record name 1-(1,3-Thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91516-28-8
Record name 1-(1,3-Thiazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-thiazol-5-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 1-(thiazol-5-yl)ethanone serves as a crucial intermediate in the multi-step synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles []. It is first reacted with a Wittig reagent to introduce a prop-1-en-2-yl moiety. Subsequently, this moiety undergoes a 1,3-dipolar cycloaddition with a nitrile oxide, ultimately yielding the desired 5-(thiazol-5-yl)-4,5-dihydroisoxazole scaffold.

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